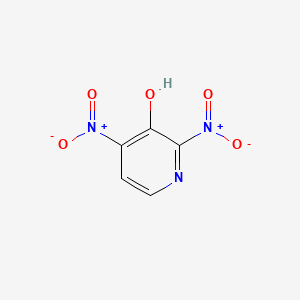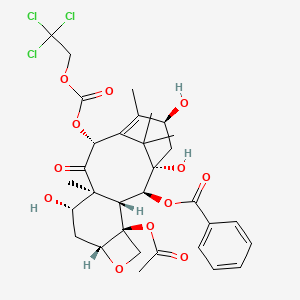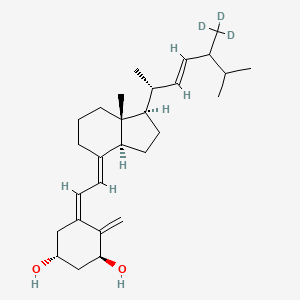
1alpha-Hydroxy Vitamin D2-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1alpha-Hydroxy Vitamin D2-d3 is a synthetic analog of vitamin D, specifically designed to mimic the biological activity of naturally occurring vitamin D compounds. This compound plays a crucial role in calcium and phosphorus metabolism, making it essential for maintaining bone health and overall physiological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxy Vitamin D2-d3 involves several steps, starting from the precursor compounds vitamin D2 and vitamin D3. The process typically includes hydroxylation at the C-1 position. One efficient method involves the conversion of vitamin D3 tosylates to 3,5-cyclovitamin D derivatives, followed by allylic oxidation with selenium dioxide and acid-catalyzed solvolysis to yield the 1alpha-hydroxyvitamin D analogs .
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques for purification and quantification. These methods ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1alpha-Hydroxy Vitamin D2-d3 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. The hydroxylation at the C-1 position is a critical step in its synthesis .
Common Reagents and Conditions:
Hydroxylation: Selenium dioxide is commonly used for allylic oxidation.
Oxidation: Various oxidizing agents can be employed, depending on the desired product.
Substitution: Acid-catalyzed solvolysis is used to introduce hydroxyl groups.
Major Products Formed: The primary product formed from these reactions is this compound, which can be further modified to produce other analogs with varying biological activities .
Wissenschaftliche Forschungsanwendungen
1alpha-Hydroxy Vitamin D2-d3 has a wide range of scientific research applications:
Wirkmechanismus
1alpha-Hydroxy Vitamin D2-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, it induces conformational changes in the VDR, allowing it to interact with vitamin D response elements (VDREs) in the DNA. This interaction leads to the transcription of genes involved in calcium and phosphorus metabolism, immune response, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1alpha,25-Dihydroxyvitamin D3 (Calcitriol): The most active form of vitamin D3, crucial for calcium homeostasis.
1alpha,25-Dihydroxyvitamin D2: Another active form of vitamin D2, used in similar therapeutic applications.
Uniqueness: 1alpha-Hydroxy Vitamin D2-d3 is unique due to its synthetic origin and specific hydroxylation pattern, which allows for targeted biological activity. Unlike naturally occurring vitamin D compounds, it can be precisely modified to enhance or reduce specific effects, making it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C28H44O2 |
|---|---|
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19?,20-,24-,25-,26+,27+,28-/m1/s1/i3D3 |
InChI-Schlüssel |
HKXBNHCUPKIYDM-LBXSFKEFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
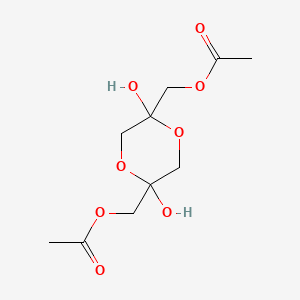
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
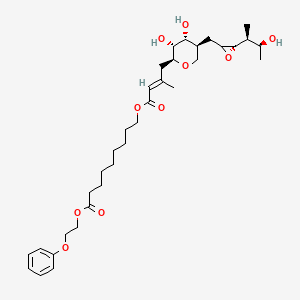
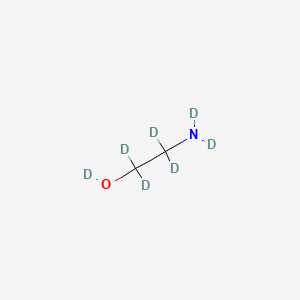
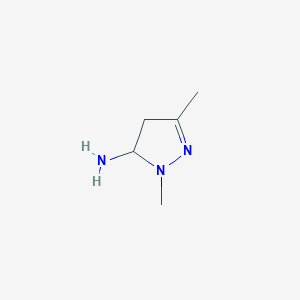
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
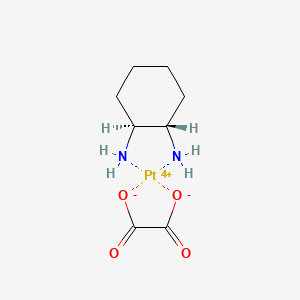
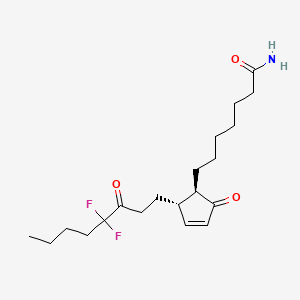
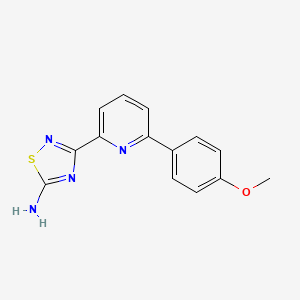
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)
